molecular formula C10H12O3 B14679268 (3aS,4R,7S,7aR)-4,7-dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione CAS No. 36337-52-7

(3aS,4R,7S,7aR)-4,7-dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione

Cat. No.: B14679268
CAS No.: 36337-52-7
M. Wt: 180.20 g/mol
InChI Key: UKVSOXGGGOPLAE-SOSBWXJGSA-N
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Description

(3aS,4R,7S,7aR)-4,7-dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione is a chemical compound with the molecular formula C10H12O3 It is a tetrahydro derivative of benzofuran, characterized by the presence of two methyl groups at positions 4 and 7

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,4R,7S,7aR)-4,7-dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diene with a dienophile in the presence of a catalyst can lead to the formation of the desired tetrahydrobenzofuran derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(3aS,4R,7S,7aR)-4,7-dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

(3aS,4R,7S,7aR)-4,7-dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3aS,4R,7S,7aR)-4,7-dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3aS,4R,7S,7aR)-4,7-dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione apart from similar compounds is its specific stereochemistry and the presence of methyl groups at positions 4 and 7. These structural features contribute to its unique chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

36337-52-7

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

(3aS,4R,7S,7aR)-4,7-dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione

InChI

InChI=1S/C10H12O3/c1-5-3-4-6(2)8-7(5)9(11)13-10(8)12/h3-8H,1-2H3/t5-,6+,7+,8-

InChI Key

UKVSOXGGGOPLAE-SOSBWXJGSA-N

Isomeric SMILES

C[C@@H]1C=C[C@@H]([C@@H]2[C@H]1C(=O)OC2=O)C

Canonical SMILES

CC1C=CC(C2C1C(=O)OC2=O)C

Origin of Product

United States

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